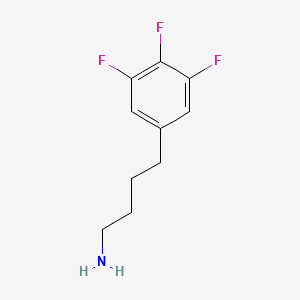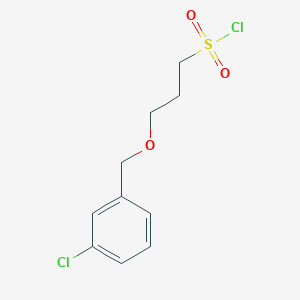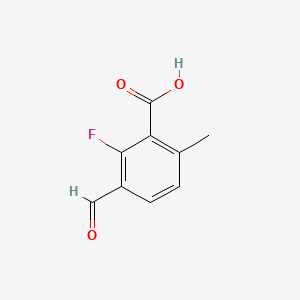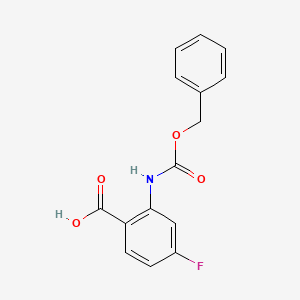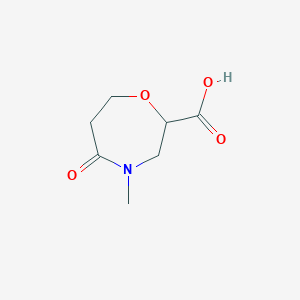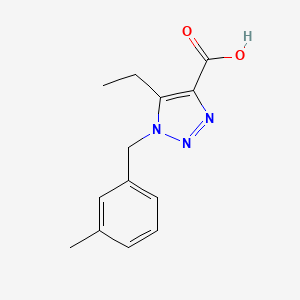
2-(1H-pyrazol-1-yl)-5-thiazolemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine: is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method is favored due to its efficiency and the high yield of the desired product. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization. The use of catalysts and optimized reaction conditions is crucial to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or thiazole rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Scientific Research Applications
Chemistry: In chemistry, [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various enzymes and receptors. It is often used in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various bioactive compounds.
Mechanism of Action
The mechanism of action of [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-(pyridin-2-yl)pyrimidine
- 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl-3,5-dimethyl-1H-pyrazole
Uniqueness: Compared to similar compounds, [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine stands out due to its dual heterocyclic structure, which provides a unique combination of chemical properties. This dual structure enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C7H8N4S/c8-4-6-5-9-7(12-6)11-3-1-2-10-11/h1-3,5H,4,8H2 |
InChI Key |
ZFQJRLNVZAQEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


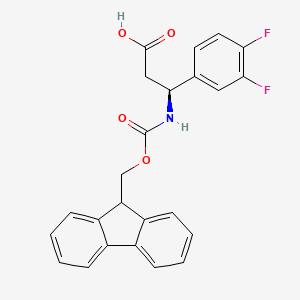
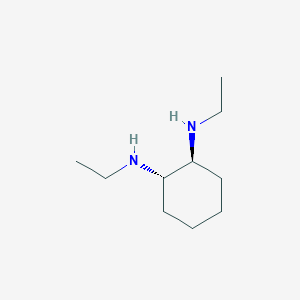
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
